molecular formula C14H19N5O B12233154 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine

Cat. No.: B12233154
M. Wt: 273.33 g/mol
InChI Key: RAYVSMZFCPEGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring attached to a pyrazine ring, further substituted with a trimethylpyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The pyrazine ring can be synthesized via nucleophilic addition-elimination reactions with appropriate hydrazine derivatives . The final step involves the coupling of the pyrazine ring with the morpholine ring under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole and pyrazine oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazine derivatives.

Scientific Research Applications

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is unique due to its combined structural features of pyrazole, pyrazine, and morpholine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

4-[3-(3,4,5-trimethylpyrazol-1-yl)pyrazin-2-yl]morpholine

InChI

InChI=1S/C14H19N5O/c1-10-11(2)17-19(12(10)3)14-13(15-4-5-16-14)18-6-8-20-9-7-18/h4-5H,6-9H2,1-3H3

InChI Key

RAYVSMZFCPEGIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=CN=C2N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.